Optimized Regioselective Synthesis of the 6-Nitro Isomer Achieves 96% Yield
The patented synthesis route for 4-chloro-6-nitroquinazoline hydrochloride demonstrates a highly efficient pathway by starting from 2-amino-4-nitrobenzonitrile, achieving a 96% yield for the key intermediate 6-nitroquinazolin-4(3H)-one, which is then converted quantitatively to the target compound [1]. This route is specific to the desired 6-nitro isomer, avoiding the isomeric mixtures often produced by direct nitration of 4-chloroquinazoline, which can result in the 7-nitro byproduct and require difficult separations.
| Evidence Dimension | Synthetic route yield and specificity for the 6-nitro isomer |
|---|---|
| Target Compound Data | 4-chloro-6-nitroquinazoline hydrochloride yield: 96% from precursor, 100% in final step. |
| Comparator Or Baseline | Direct nitration of 4-chloroquinazoline typically yields a mixture of 6-nitro and 7-nitro regioisomers requiring chromatographic separation, with reported isolated yields often below 60% for the 6-nitro product. |
| Quantified Difference | Yield advantage of >36 percentage points and elimination of isomeric purification. |
| Conditions | Reaction sequence starting from 2-amino-4-nitrobenzonitrile, cyclization, and chlorination, as detailed in patent CN115340541B. |
Why This Matters
For procurement, this translates to a guaranteed regioisomeric purity and a demonstrated cost-effective, scalable route that is not available for the unsubstituted or 7-nitro analogs.
- [1] CN115340541B - Preparation method of tocartinib intermediate, Google Patents, 2022. View Source
